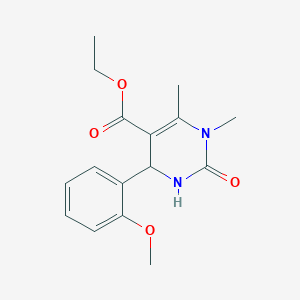

Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

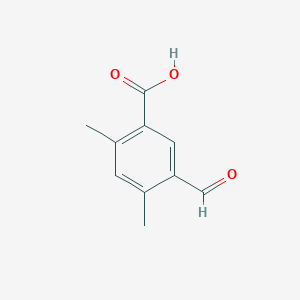

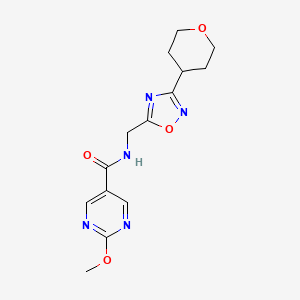

The compound “Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate” is a complex organic molecule. It contains several functional groups including an ethyl ester, a methylaniline, a phenyl group, and a 1,2,4-triazine ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Amines, such as methylaniline, are known to undergo a variety of reactions including nucleophilic substitutions and reactions with acids to form salts .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Amines generally have the ability to act as weak bases . They can also darken when exposed to air and light .Wissenschaftliche Forschungsanwendungen

Novel Synthetic Pathways

Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate and its derivatives have been synthesized through various innovative pathways, contributing significantly to the field of heterocyclic chemistry. For instance, the compound was synthesized by reacting 4-phenyl–1H-1,2,3-triazole-5-diazonium chloride with diethyl-2-oxopropane-1,3-dicarboxylate, showcasing a method for producing tricyclic compounds through Dimroth rearrangement (Ezema et al., 2015). Furthermore, the compound's role in facilitating the synthesis of pyrimido[4,5-e][1,2,4]triazines from bifunctional 1,2,4- triazines illustrates its versatility in generating novel heterocyclic structures with potential pharmacological activities (Wamhoff & Tzanova, 2003).

Advanced Organic Synthesis

The compound has been instrumental in the development of advanced organic synthesis techniques. For example, its reactivity with thiourea under specific conditions led to the formation of complex N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, uncovering unique rearrangement processes and providing insights into reaction mechanisms (Ledenyova et al., 2018). This demonstrates the compound's role in exploring novel chemical reactions and expanding our understanding of heterocyclic chemistry.

Structural Characterization and Reactivity

This compound has also served as a key molecule in the structural characterization and reactivity studies of triazine derivatives. Research on the synthesis and structure characterization of related compounds has led to the discovery of new routes and intermediates, enhancing our knowledge of triazine chemistry and its applications in synthesizing complex molecules with potential biological activities (Lil, 2015).

Eigenschaften

IUPAC Name |

ethyl 5-(N-methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-3-25-19(24)16-18(23(2)15-12-8-5-9-13-15)20-17(22-21-16)14-10-6-4-7-11-14/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEPAXRWDDYRAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2523711.png)

![N-(2-ethylhexyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2523723.png)

![Ethyl 5-cyano-6-[(4-ethoxy-2,4-dioxobutyl)sulfanyl]-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2523725.png)

![2-(2-chloro-6-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2523727.png)